molecular formula C24H36N4O2S B15167621 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide

Cat. No.: B15167621
M. Wt: 444.6 g/mol
InChI Key: YNLGHFKFJIDXOM-UHFFFAOYSA-N
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Description

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide is a complex organic compound with a unique structure that combines a benzimidazole core with a piperidine moiety and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperidine moiety and the sulfanyl-acetamide linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Another bipyridine derivative with unique properties.

    1,10-Phenanthroline: A heterocyclic compound used as a ligand and in various chemical reactions.

Uniqueness

2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H36N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C24H36N4O2S/c1-16(2)27(17(3)4)23(30)15-31-24-25-20-12-7-8-13-21(20)26(24)14-22(29)28-18(5)10-9-11-19(28)6/h7-8,12-13,16-19H,9-11,14-15H2,1-6H3

InChI Key

YNLGHFKFJIDXOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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